An In-depth Technical Guide to the Chemical Properties of 4-Bromo-6-methoxy-1H-indazol-3-ol
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-6-methoxy-1H-indazol-3-ol
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-6-methoxy-1H-indazol-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The indazole scaffold is a significant heterocyclic motif known for a wide array of pharmacological activities.[1] The specific substitution pattern of this compound offers unique opportunities for further chemical modification and exploration of its biological potential.
Molecular Structure and Core Properties
4-Bromo-6-methoxy-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, which feature a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] A critical aspect of 3-hydroxyindazoles is their existence in tautomeric forms.[2]
Tautomerism: The Indazol-3-ol / Indazol-3(2H)-one Equilibrium
The most significant chemical property of 3-hydroxyindazoles is the keto-enol tautomerism, where the molecule can exist in equilibrium between the aromatic alcohol (enol) form, 4-Bromo-6-methoxy-1H-indazol-3-ol , and the non-aromatic ketone (keto) form, 4-Bromo-6-methoxy-1,2-dihydro-3H-indazol-3-one . This phenomenon is crucial as the two forms possess different chemical reactivities and physical properties.[3][4]
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring.[5][6] In many cases, the keto form (indazolone) is more stable.[3] The presence of both tautomers can be confirmed using spectroscopic techniques like ¹³C-NMR, which would show distinct signals for the ketonic and enolic carbons.[5]
Caption: Keto-enol tautomerism of the title compound.
Synthesis of 4-Bromo-6-methoxy-1H-indazol-3-ol
Proposed Synthetic Pathway
A logical approach would start from a substituted anthranilic acid, such as 2-amino-3-bromo-5-methoxybenzoic acid. This precursor can undergo diazotization followed by an intramolecular cyclization to form the indazolone ring.
Caption: Proposed synthesis of 4-Bromo-6-methoxy-1H-indazol-3-ol.
Detailed Experimental Protocol (Hypothetical)
-
Diazotization: 2-amino-3-bromo-5-methoxybenzoic acid would be dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the corresponding diazonium salt.[8]
-
Cyclization: The resulting diazonium salt solution can then be treated to induce cyclization. This could involve a reduction step, for instance with a reducing agent like tin(II) chloride, or by carefully heating the solution to promote the ring closure.[8][10]
-
Isolation and Purification: The crude product would precipitate from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Properties (Predicted)
The structural characterization of 4-Bromo-6-methoxy-1H-indazol-3-ol would rely on standard spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[11][12][13]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (likely two singlets or narrow doublets).- A signal for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.- A broad singlet for the N-H proton (exchangeable with D₂O).- A signal for the O-H proton of the enol form (also exchangeable). |
| ¹³C NMR | - Signals for the aromatic carbons, with the carbon bearing the methoxy group shifted downfield and the carbon attached to the bromine atom showing a characteristic shift.- A signal for the methoxy carbon around 55-60 ppm.- A key signal for the C3 carbon, which will differ significantly depending on the tautomeric form (enol vs. keto).[5] |
| IR Spectroscopy | - A broad O-H stretching band for the enol form.- An N-H stretching band.- A strong C=O stretching band (around 1680-1720 cm⁻¹) for the keto (indazolone) form.- C-O stretching for the methoxy group. |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of roughly equal intensity). |
Chemical Reactivity
The reactivity of 4-Bromo-6-methoxy-1H-indazol-3-ol is dictated by its functional groups: the indazole core, the bromine atom, the methoxy group, and the active hydrogens on the nitrogen and oxygen atoms.
Reactions at the Nitrogen and Oxygen Atoms
The N-H and O-H groups are acidic and can be deprotonated with a suitable base. This allows for N-alkylation or O-alkylation reactions. The regioselectivity (N vs. O alkylation) can often be controlled by the choice of base and reaction conditions. For example, methylation with methyl iodide in the presence of a base like sodium hydride could lead to N-methylated or O-methylated products.[14]
Electrophilic Aromatic Substitution
The benzene ring of the indazole system can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the bromine atom is deactivating but also ortho-, para-directing. The overall regioselectivity of further substitutions would depend on the interplay of these electronic effects and steric hindrance.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is a key functional handle for introducing molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[15][16][17][18] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Caption: Key reactivity sites on the title molecule.
Potential Applications in Drug Discovery
Indazole and indazolone derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[19][20][21] They have been investigated for use as:
-
Anti-inflammatory agents [22]
-
Anticancer agents (e.g., as kinase inhibitors)[20]
-
Antiviral and antibacterial agents [21]
-
Central nervous system agents [23]
The specific substitution pattern of 4-Bromo-6-methoxy-1H-indazol-3-ol, particularly the bromine atom at C4, makes it an excellent intermediate for building libraries of novel compounds for high-throughput screening. The methoxy group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Conclusion
4-Bromo-6-methoxy-1H-indazol-3-ol is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key chemical features include keto-enol tautomerism and multiple reactive sites that allow for diverse functionalization. While specific experimental data for this exact molecule is sparse, its properties and reactivity can be reliably inferred from the extensive literature on related indazole and indazolone derivatives. This guide provides a solid foundation for researchers looking to synthesize, characterize, and utilize this promising chemical entity in their research and development endeavors.
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